2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide

Lipophilicity Drug Design Physicochemical Profiling

Researchers often lack bifunctional linkers that combine aqueous solubility with a direct conjugation handle. 2,2,2-Trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide provides a terminal primary hydroxyl and a PEG-like spacer, eliminating extra synthetic steps. • Direct esterification/etherification; no protecting-group manipulation. • Predicted logP -0.23 to 0.6 ensures water-compatible conjugates. • 19F NMR reporter for monitoring binding events. • Tunable amide hydrolysis for prodrug design. Supplied at 95% purity with global logistics support.

Molecular Formula C6H10F3NO3
Molecular Weight 201.14 g/mol
CAS No. 302331-18-6
Cat. No. B1455573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide
CAS302331-18-6
Molecular FormulaC6H10F3NO3
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC(COCCO)NC(=O)C(F)(F)F
InChIInChI=1S/C6H10F3NO3/c7-6(8,9)5(12)10-1-3-13-4-2-11/h11H,1-4H2,(H,10,12)
InChIKeyRNRCOGKAZKSKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide Profile


2,2,2-Trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide (CAS 302331-18-6) is a fluorinated acetamide derivative with molecular formula C₆H₁₀F₃NO₃ and molecular weight 201.14 g/mol . It features a trifluoroacetyl amide moiety and a terminal primary hydroxyl group linked through a 2-(2-hydroxyethoxy)ethyl chain, classifying it as a bifunctional building block with both hydrogen-bond donor/acceptor capability and a strong electron-withdrawing trifluoromethyl group [1]. Predicted physicochemical properties include a boiling point of 294.5 ± 40.0 °C, density of 1.308 ± 0.06 g/cm³, and an acidic pKa of 10.70 ± 0.46 (corresponding to the amide N–H) . Commercially, it is typically offered at 95% purity and used as a research chemical or synthetic intermediate .

Why Analogs Cannot Substitute


Trifluoroacetamides as a class share the strongly electron-withdrawing –COCF₃ group, but generic substitution fails because the specific 2-(2-hydroxyethoxy)ethyl side chain of CAS 302331-18-6 introduces a flexible, hydrophilic spacer bearing a terminal primary hydroxyl that is absent in simpler analogs such as 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide (CAS 6974-29-4) or 2,2,2-trifluoroacetamide (CAS 354-38-1) . This bifunctional architecture simultaneously modulates aqueous solubility—predicted logP values for the target compound are approximately -0.23 to 0.6, indicating balanced hydrophilic-lipophilic character—and provides a reactive handle for further derivatization (e.g., esterification, etherification, or bioconjugation) that monofunctional trifluoroacetamides cannot offer [1]. Consequently, substitution with a single-functional-group analog would eliminate both the solubility-tuning PEG-like spacer and the terminal hydroxyl reactivity, altering partitioning behavior, synthetic utility, and downstream conjugation efficiency in applications such as linker chemistry or surface modification .

Differentiation Evidence vs. Closest Analogs


logP and Hydrophilicity Comparison

Computationally predicted logP values suggest a specific shift toward greater hydrophilicity for the target compound relative to the shorter-chain analog. The target compound (CAS 302331-18-6) has a predicted logP of -0.232 reported by ChemBase, while a separate ChemExper listing records a logP of 0.6 [1]. In contrast, the simpler analog 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide (CAS 6974-29-4, molecular weight 157.09 g/mol) lacks the ethoxy spacer and is expected to be less hydrophilic, though an experimentally determined logP is not available in the open literature. The presence of the additional ethoxy unit in the target compound theoretically increases hydrogen-bond acceptor count and polar surface area (calculated PSA 62.05 Ų) compared to the analog, which has a PSA of approximately 49.3 Ų [2].

Lipophilicity Drug Design Physicochemical Profiling

pKa and Hydrogen-Bond Donor Profile

The predicted acidic pKa of the amide N–H in 2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide is 10.70 ± 0.46, as calculated and reported by ChemicalBook . This value reflects enhanced acidity relative to non-fluorinated acetamides (pKa ~15–17) due to the electron-withdrawing trifluoromethyl group. By comparison, the parent trifluoroacetamide (CAS 354-38-1, molecular weight 113.04 g/mol) has a reported amide pKa of approximately 9.5–10.5 [1]. The target compound's higher pKa indicates slightly reduced N–H acidity relative to the parent, attributable to the electron-donating inductive effect of the 2-(2-hydroxyethoxy)ethyl chain. Additionally, the terminal hydroxyl group (predicted pKa ~14–16) introduces a second, orthogonal hydrogen-bond donor site that is completely absent in simple trifluoroacetamides, enabling dual-mode hydrogen-bond interactions relevant to crystal engineering or receptor binding [2].

pKa Reactivity Hydrogen Bonding

Boiling Point and Physical State Comparison

The predicted boiling point of 2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide is 294.5 ± 40.0 °C . In comparison, the structurally simpler analog 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide (CAS 6974-29-4) has a predicted boiling point of approximately 234.7 °C . The ~60 °C higher predicted boiling point for the target compound is consistent with its higher molecular weight (201.14 vs. 157.09 g/mol) and the additional oxygen atom in the ethoxy spacer, which increases intermolecular hydrogen-bonding capacity. The target compound is described by one vendor as a white crystalline solid , whereas the analog is often a liquid or low-melting solid (melting point 32–35 °C) . This solid physical form may simplify long-term storage and handling for the target compound compared to the low-melting analog.

Physical Properties Storage Volatility

Best-Fit Application Scenarios


PEG-Linked Bioconjugate Synthesis

The target compound's free terminal primary hydroxyl group and the hydrophilic ethoxy spacer make it a directly functionalizable building block for generating polyethylene glycol (PEG)-like linkers bearing a trifluoroacetamide terminus. This contrasts with simpler trifluoroacetamides (e.g., CAS 354-38-1 or CAS 6974-29-4), which lack the hydroxyl handle and thus require additional synthetic steps to introduce a reactive moiety for bioconjugation. The predicted logP of -0.23 to 0.6 suggests the resulting conjugates will retain aqueous compatibility, a key requirement for biological probe design [1].

Controlled-Release Prodrug Intermediate

The trifluoroacetamide group is known to be hydrolytically labile under mildly basic conditions, and the electron-donating ethoxyethyl substituent on the nitrogen atom of CAS 302331-18-6 is expected to slow amide hydrolysis relative to the parent trifluoroacetamide (pKa difference ~0.2–1.2 units) . This modulated stability, combined with the terminal hydroxyl for drug attachment via ester or carbonate linkages, enables the design of prodrugs where the release rate of the active pharmaceutical ingredient can potentially be tuned by adjusting the linker length—a capability not available with monofunctional trifluoroacetamides.

19F NMR Probe with Dual H-Bond Donors

The compound bears two distinct hydrogen-bond donor sites (amide N–H and terminal O–H) plus a trifluoromethyl group that provides a sensitive 19F NMR reporter (δ ~ -70 to -75 ppm typical for trifluoroacetamides). In contrast, parent trifluoroacetamide has only one N–H donor, limiting its utility in studies of hydrogen-bond-mediated molecular recognition. The dual-site architecture of CAS 302331-18-6 allows it to serve as a more versatile probe for investigating protein-ligand interactions or solvent exposure by 19F NMR, where changes in both chemical shift and line width report on the local environment [2].

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